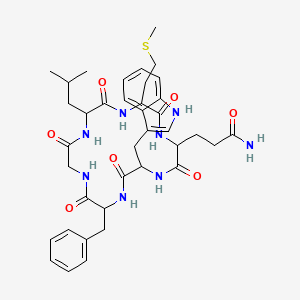

Cyclo(gln-trp-phe-gly-leu-met)

Description

Overview of Cyclic Peptides as Bioactive Molecules

Cyclic peptides are a diverse and significant class of molecules that have garnered substantial interest in drug discovery and biomedical research. mdpi.comnih.gov Unlike their linear counterparts, cyclic peptides possess a ring-like structure formed by a peptide bond between the N-terminal and C-terminal ends or between a terminus and an amino acid side chain. mdpi.com This cyclization confers several advantageous properties.

The constrained conformation of cyclic peptides often leads to increased metabolic stability, as they are less susceptible to degradation by proteases. frontiersin.org This rigidity can also result in higher receptor binding affinity and specificity, as the molecule is pre-organized into a bioactive conformation, reducing the entropic penalty upon binding to its target. mdpi.comfrontiersin.org Consequently, cyclic peptides exhibit a wide array of biological activities and have been developed as antibiotics, antifungals, immunosuppressants, and anticancer agents. mdpi.comnih.gov Historically, many bioactive cyclic peptides were discovered from natural sources like bacteria, fungi, and marine organisms. mdpi.comresearchgate.net However, advancements in synthetic methodologies, including solid-phase peptide synthesis (SPPS) and various cyclization strategies, have enabled the rational design and production of novel cyclic peptides with tailored properties. mdpi.comnih.gov

| Property | Linear Peptides | Cyclic Peptides | Reference |

|---|---|---|---|

| Structure | Flexible, linear chain with free N- and C-termini | Constrained, ring-like structure | mdpi.com |

| Conformational Freedom | High | Low to medium | mdpi.comfrontiersin.org |

| Receptor Binding Affinity | Variable | Often higher due to pre-organization | mdpi.com |

| Metabolic Stability (Protease Resistance) | Generally low | Generally high | frontiersin.org |

| Bioavailability | Often poor | Can be enhanced | nih.gov |

Historical Context and Significance of Cyclo(gln-trp-phe-gly-leu-met)

Cyclo(gln-trp-phe-gly-leu-met) emerged from research focused on tachykinin antagonists. The tachykinins are a family of neuropeptides, including Substance P and neurokinin A (NKA), that share a common C-terminal sequence and are involved in a variety of physiological processes. acs.org The search for selective antagonists for tachykinin receptor subtypes (NK-1, NK-2, and NK-3) was a significant area of medicinal chemistry research aimed at developing new therapeutics.

In the early 1990s, researchers synthesized a series of cyclic peptides based on the C-terminal sequence of Substance P to explore their potential as tachykinin antagonists. acs.orgnih.gov Among these, Cyclo(gln-trp-phe-gly-leu-met), also referred to in literature as L-659,877, was identified as a highly potent and selective antagonist for the NK-2 receptor. nih.govglpbio.com A 1993 study reported its pA2 value, a measure of antagonist potency, as 8.1 at the NK-2 receptor, highlighting its strong activity. acs.orgnih.gov This discovery was significant because it provided a selective molecular tool to probe the physiological and pathological roles of the NK-2 receptor, which was previously hindered by the lack of such selective antagonists. acs.org

Role as a Model System in Peptide Research

Beyond its specific biological activity, Cyclo(gln-trp-phe-gly-leu-met) has become a valuable model system in peptide research, particularly for studies focused on the relationship between a peptide's three-dimensional structure and its function.

The semi-rigid structure of Cyclo(gln-trp-phe-gly-leu-met) makes it an excellent candidate for conformational analysis. Understanding the three-dimensional shape of a peptide in solution is crucial for deciphering its mechanism of action at a molecular level. Researchers have employed a combination of two-dimensional nuclear magnetic resonance (NMR) spectroscopy and theoretical methods, such as molecular dynamics simulations, to determine its solution structure. researchgate.netunimol.itnih.gov

These studies have revealed that the peptide does not exist as a single rigid structure in solution but rather as an ensemble of conformations. researchgate.netnih.gov Despite this flexibility, specific structural features, such as β- and γ-turns, have been identified. For instance, analyses have pointed to the presence of an inverse γ-turn at the Phenylalanine residue and β-turns involving the Glycine (B1666218) and Leucine residues. nih.gov The presence of the flexible Glycine residue contributes significantly to its conformational mobility. acs.org By studying this cyclic hexapeptide, researchers can refine NMR techniques and computational methods for predicting the structures of other, more complex peptides.

The availability of detailed conformational data for Cyclo(gln-trp-phe-gly-leu-met) allows for in-depth structure-activity relationship (SAR) studies. By comparing its conformation with that of structurally similar but inactive or less active analogs, scientists can identify the specific structural features required for potent NK-2 antagonism. nih.gov

For example, a comparative conformational analysis of Cyclo(gln-trp-phe-gly-leu-met) and an inactive analog revealed that certain conformational domains, including the inverse γ-turn at Phe8 and specific β-turn types, were common to the active peptides but absent in the inactive one. nih.gov This suggests these structural motifs are part of the "bioactive conformation" responsible for binding to and antagonizing the NK-2 receptor. nih.gov These insights are invaluable for the rational design of new, potentially more potent or selective peptidomimetics and peptide-based drugs. diva-portal.org The compound serves as a model for understanding how subtle changes in amino acid sequence and cyclization can dramatically influence the conformational landscape and, consequently, the biological function of a peptide. nih.govevitachem.com

Structure

2D Structure

Properties

IUPAC Name |

3-[8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUZPIDCIQWWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Characterization of Cyclo Gln Trp Phe Gly Leu Met

Spectroscopic Approaches for Conformational Elucidation

Advanced NMR techniques have been instrumental in determining the solution conformation of Cyclo(gln-trp-phe-gly-leu-met). These methods allow for the precise assignment of proton signals and the identification of through-space interactions between protons, which are essential for defining the peptide's fold.

Two-dimensional Homonuclear Hartmann-Hahn (2D-HOHAHA) spectroscopy was employed to assign all the proton resonances of the cyclic peptide. This technique establishes correlations between all protons within a given amino acid's spin system, facilitating unambiguous assignments.

To gain information about the spatial proximity of protons, Rotating Frame Overhauser Enhancement Spectroscopy (2D-ROESY) was utilized. nih.gov This method detects through-space proton-proton interactions, providing the necessary constraints for molecular dynamics calculations to determine the peptide's three-dimensional structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Identification of Specific Conformational Motifs

The structural analysis of Cyclo(gln-trp-phe-gly-leu-met) revealed the presence of two beta turns. nih.gov Specifically, the data is consistent with the presence of two Beta I (or Beta V') turns located around the Trp-2-Phe-3 and Leu-5-Met-6 residues of the peptide backbone. nih.gov These turns are critical in directing the peptide chain to form its cyclic structure.

While the primary turns identified in the major conformation of Cyclo(gln-trp-phe-gly-leu-met) are of the beta type, further analysis of the NMR data and molecular dynamics simulations would be required to definitively rule out the presence of or identify any transient or minor gamma turn conformations.

Structural Comparisons with Analogues and Non-Peptide Antagonists

The three-dimensional structure of the cyclic hexapeptide Cyclo(gln-trp-phe-gly-leu-met), a known selective antagonist of NK-2 receptors, is crucial for its biological activity. Understanding its conformational preferences and how they compare to structurally related peptide analogues and functionally similar non-peptide antagonists provides valuable insights into the pharmacophore required for NK-2 receptor binding. This analysis relies on data from nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to define the peptide's solution-state structure.

The conformation of Cyclo(gln-trp-phe-gly-leu-met) is characterized by a relatively rigid backbone structure featuring two β-turns. Specifically, conformational analysis based on NMR data has identified a type I β-turn centered around the Trp-Phe residues and another β-turn involving the Leu-Met sequence. nih.gov These turns are stabilized by intramolecular hydrogen bonds, which contribute to the constrained cyclic structure of the peptide.

Comparison with a β-Alanine Analogue

A significant analogue for structural comparison is Cyclo(Gln-Trp-Phe-β-Ala-Leu-Met), where the glycine (B1666218) (Gly) residue is replaced by a β-alanine (β-Ala) residue. This modification introduces an additional methylene (B1212753) group into the peptide backbone. The conformational analysis of this analogue, also conducted in a DMSO solution, reveals both similarities and key differences when compared to the parent compound. koreascience.kr

The β-Ala analogue maintains a type I β-turn at the Gln-Trp positions, similar to the parent peptide. However, the introduction of the extra methylene group in the β-Ala residue appears to alleviate some of the steric strain within the backbone. This allows for the formation of an additional intramolecular hydrogen bond, which further stabilizes the conformation of the analogue. koreascience.kr A notable feature of the β-Ala analogue is the presence of a γ-turn at the Leu residue. koreascience.kr

| Feature | Cyclo(gln-trp-phe-gly-leu-met) | Cyclo(Gln-Trp-Phe-β-Ala-Leu-Met) |

| Primary Turn Type | Two β-turns (Type I at Trp-Phe) | One Type I β-turn (Gln-Trp) and one γ-turn (Leu) |

| Key Residues in Turns | Trp-Phe, Leu-Met | Gln-Trp, Leu |

| Intramolecular H-Bonds | Stabilize the β-turn structures | An additional H-bond is formed, increasing conformational stability |

| Backbone Flexibility | Relatively rigid | Increased stability due to an extra H-bond |

Comparison with a Non-Peptide Antagonist: SR-48968

A crucial aspect of understanding the structure-activity relationship of Cyclo(gln-trp-phe-gly-leu-met) is to compare its conformation with that of non-peptide antagonists that target the same NK-2 receptor. SR-48968 is a potent and selective non-peptide NK-2 antagonist, and its structural comparison with the cyclic peptide provides insights into the common pharmacophoric elements required for receptor binding. nih.gov

While Cyclo(gln-trp-phe-gly-leu-met) is a cyclic peptide with a complex, constrained backbone, SR-48968 is a smaller, non-peptidic molecule. Despite their different chemical natures, a conformational comparison reveals that they can present key functional groups in a similar spatial arrangement to interact with the receptor.

The proposed bioactive conformation of Cyclo(gln-trp-phe-gly-leu-met) positions the side chains of the Trp, Phe, and Leu residues in a specific orientation. These hydrophobic and aromatic groups are considered key for receptor interaction. Similarly, the structure of SR-48968 features aromatic rings and hydrophobic moieties that are believed to mimic the presentation of these key amino acid side chains in the cyclic peptide.

| Feature | Cyclo(gln-trp-phe-gly-leu-met) | SR-48968 |

| Scaffold | Cyclic hexapeptide | Benzamide derivative |

| Key Pharmacophoric Groups | Aromatic side chains of Trp and Phe; Hydrophobic side chain of Leu | Aromatic rings and other hydrophobic groups |

| Conformational Flexibility | Constrained by cyclic nature and H-bonds | More flexible, but adopts a specific conformation upon binding |

| Mimicry | The spatial arrangement of key amino acid side chains creates the pharmacophore. | The molecule's structure is designed to present key functional groups in a similar 3D orientation to the peptide antagonist. |

This comparative analysis underscores that while the chemical scaffolds are disparate, the spatial orientation of crucial pharmacophoric elements is a common feature for high-affinity binding to the NK-2 receptor.

Computational Approaches in the Study of Cyclo Gln Trp Phe Gly Leu Met

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone in the study of Cyclo(gln-trp-phe-gly-leu-met), providing a dynamic picture of its conformational landscape. By simulating the atomic motions of the peptide over time, researchers can explore its flexibility, stability, and the various shapes it can adopt in different environments.

Studies have utilized MD simulations to investigate the solution structure of this hexapeptide, which is known to be a selective antagonist for the neurokinin-2 (NK-2) receptor. nih.gov In one such study, a 50-picosecond MD simulation in the presence of dimethyl sulfoxide (B87167) (DMSO) solvent molecules demonstrated that the peptide's structure is energetically stable. nih.gov These simulations revealed the presence of a single intramolecular hydrogen bond between the amide proton of the glutamine (Gln) residue and the carbonyl oxygen of the glycine (B1666218) (Gly) residue. nih.gov This finding was consistent with experimental data from temperature coefficient measurements of the amide protons. nih.gov The simulations also shed light on intermolecular hydrogen bonding between the peptide's amide protons and the DMSO solvent. nih.gov

A key structural feature identified through these computational methods is a type I' β-turn located in the Gly-Leu-Met-Gln segment of the peptide's backbone. nih.gov However, further analysis combining Nuclear Magnetic Resonance (NMR) spectroscopy and MD simulations suggests that in a DMSO solution, the peptide does not exist in a single, rigid conformation. nih.govnih.gov Instead, it is best described as an ensemble of a few interconverting structures. nih.gov This conformational flexibility appears to be a significant characteristic, as the biological activity of cyclic antagonists like Cyclo(gln-trp-phe-gly-leu-met) seems to be inversely related to their conformational rigidity. nih.gov

Restrained Molecular Dynamics Simulations

To refine the conformational models derived from MD simulations, researchers employ restrained molecular dynamics (rMD). This technique incorporates experimental data, typically from NMR spectroscopy, as constraints during the simulation. This ensures that the resulting structures are consistent with both theoretical force fields and experimental observations.

For Cyclo(gln-trp-phe-gly-leu-met), rMD simulations have been performed using proton-proton distance information obtained from Rotating-frame Overhauser Effect Spectroscopy (ROESY) as restraints. nih.gov This combined approach helps to narrow down the vast conformational space to a reduced number of conformational domains for the peptide. nih.gov By comparing these domains with those of structurally similar but biologically inactive peptides, it becomes possible to identify the conformations likely responsible for its antagonist activity. nih.gov These rMD studies have helped to identify specific secondary structure elements, such as an inverse gamma-turn at the phenylalanine (Phe) residue and βI'- or βII-turns involving the Gly and Leucine (Leu) residues. nih.gov

| Computational Technique | System Studied | Key Findings | Reference |

| Free Molecular Dynamics | Cyclo(gln-trp-phe-gly-leu-met) in DMSO | Energetically stable structure; Intramolecular H-bond (Gln-Gly); Type I' β-turn (Gly-Leu-Met-Gln). | nih.gov |

| Restrained Molecular Dynamics | Cyclo(gln-trp-phe-gly-leu-met) | Exists as multiple interconverting conformations; Inverse γ-turn at Phe8; βI'- or βII-turns at Gly9-Leu10. | nih.gov |

Computational Structure Approaches for Gas-Phase Ions

The study of peptides in the gas phase provides insights into their intrinsic properties, free from solvent interference. unina.it Computational methods are crucial for interpreting the data from gas-phase experiments, such as mass spectrometry.

In a notable study investigating the fragmentation chemistry of peptides, Cyclo(gln-trp-phe-gly-leu-met) was used as a control compound to understand the structural rearrangements of peptide ions during collision-induced dissociation (CID). acs.org A key question in this field is whether linear peptide fragments can undergo a "head-to-tail" cyclization reaction to form a macrocycle, which can complicate protein sequencing. acs.org The experiment used a range of gas-phase techniques, including isotope labeling, infrared photodissociation spectroscopy, and computational structure approaches, to characterize the fragment ions. acs.org As a control, protonated Cyclo(gln-trp-phe-gly-leu-met) was subjected to collisional activation. The results confirmed that this stable cyclic peptide does not rearrange to form an oxazolone (B7731731) structure, a common fragmentation pathway for linear peptides. acs.org This finding underscores the inherent stability of the macrocyclic structure of Cyclo(gln-trp-phe-gly-leu-met) even in the high-energy environment of the gas phase. acs.org

In Silico Prediction of Peptide Cyclization Propensity

In silico methods are valuable for predicting whether a linear peptide sequence has the potential to cyclize efficiently. These predictions are based on the structural characteristics of the amino acids within the sequence.

The amino acid composition of Cyclo(gln-trp-phe-gly-leu-met) aligns with general principles for favorable cyclization. mdpi.com Cyclization is considered a highly probable modification process for peptides composed of residues such as Gln, Trp, Phe, Gly, Leu, and Met, all of which are present in this hexapeptide. mdpi.com Research indicates that certain structural factors in the linear precursor can influence cyclization efficiency. These include the presence of conformationally restricted amino acids like Gly and the inclusion of small amino acids. mdpi.com The cyclization sites of many identified cyclic peptides are often hydrophobic amino acids, such as Pro, Val, Leu, Met, and Phe. mdpi.com The sequence of Cyclo(gln-trp-phe-gly-leu-met) contains a favorable mix of these residue types, suggesting a high intrinsic propensity for its linear precursor to undergo cyclization.

| Factor Influencing Cyclization | Relevance to Cyclo(gln-trp-phe-gly-leu-met) | Reference |

| Amino Acid Composition | Contains Gln, Trp, Phe, Gly, Leu, Met, which are known to favor cyclization. | mdpi.com |

| Conformational Restriction | Contains Gly, which can facilitate turns necessary for bringing peptide ends together. | mdpi.com |

| Hydrophobicity | Contains hydrophobic residues (Trp, Phe, Leu, Met) often found at cyclization sites. | mdpi.com |

Molecular Modeling of Ligand-Receptor Interactions

As a potent and selective NK-2 receptor antagonist, understanding the interaction of Cyclo(gln-trp-phe-gly-leu-met) with its receptor is crucial. nih.govglpbio.com Molecular modeling techniques, such as ligand-protein docking and molecular dynamics, are employed to predict and analyze the binding mode of ligands to their protein targets.

While specific docking studies detailing the binding of Cyclo(gln-trp-phe-gly-leu-met) to the NK-2 receptor are not extensively published, the general methodology is well-established. frontiersin.org This process typically involves building a three-dimensional model of the receptor, often through homology modeling if a crystal structure is unavailable. science.gov The peptide ligand is then computationally "docked" into the predicted binding site on the receptor. frontiersin.org These docking simulations predict the most likely binding pose and calculate a binding affinity score. frontiersin.org

Following docking, molecular dynamics simulations of the ligand-receptor complex are often performed. These simulations help to assess the stability of the predicted binding pose and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.org For example, analysis of other ligand-receptor systems has shown that specific amino acid residues in the binding pocket (e.g., Leu-54, Ile-61, Met-62, Val-93) play a major role in the binding of ligands through hydrophobic and van der Waals interactions. frontiersin.org A similar approach applied to the Cyclo(gln-trp-phe-gly-leu-met)-NK2 receptor complex would be invaluable for rationalizing its antagonist activity and guiding the design of new, even more potent, therapeutic agents. researchgate.net

Molecular Interactions and Receptor Pharmacology of Cyclo Gln Trp Phe Gly Leu Met

Neurokinin Receptor Targeting and Specificity

Cyclo(gln-trp-phe-gly-leu-met) demonstrates a focused interaction with the neurokinin receptor system, exhibiting a distinct profile of antagonism, particularly at the Neurokinin-2 (NK-2) receptor.

Cyclo(gln-trp-phe-gly-leu-met) functions as a potent and competitive antagonist at Neurokinin-2 (NK-2) receptors. nih.gov Its antagonistic properties have been characterized in various in vitro models, where it effectively counteracts the effects of NK-2 receptor agonists. nih.gov This inhibitory action is central to its pharmacological profile.

A defining characteristic of Cyclo(gln-trp-phe-gly-leu-met) is its high selectivity for the NK-2 receptor over the other primary neurokinin receptor subtypes, NK-1 and NK-3. nih.gov Studies have shown that it only weakly, if at all, blocks responses mediated by NK-1 and NK-3 receptors, underscoring its specificity as an NK-2 antagonist. nih.gov This selectivity makes it a valuable tool for differentiating the physiological and pathological roles of the NK-2 receptor.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of Cyclo(gln-trp-phe-gly-leu-met) for the NK-2 receptor.

In competitive binding studies using hamster urinary bladder membranes, Cyclo(gln-trp-phe-gly-leu-met) has demonstrated high affinity for the NK-2 receptor. It has been shown to be a powerful and selective displacer of radiolabeled NK-2 receptor ligands. nih.gov Research has determined a pIC50 value of 8.0 for its ability to displace NK-2 binding. nih.gov Further studies have reported a Ki value of 3.05 ± 0.1 nM, confirming its potent interaction with the NK-2 receptor. The displacement of the radioligand by Cyclo(gln-trp-phe-gly-leu-met) was specific to NK-2 receptors, with no displacement observed at NK-1 or NK-3 receptors.

| Parameter | Value | Tissue Source |

| pIC50 | 8.0 | Hamster Urinary Bladder |

| Ki | 3.05 ± 0.1 nM | Hamster Urinary Bladder |

Functional Pharmacological Assays (In Vitro Animal Tissue Models)

The antagonistic activity of Cyclo(gln-trp-phe-gly-leu-met) has been further elucidated through functional assays in isolated animal tissues.

In the rat vas deferens, a classic model for studying NK-2 receptor-mediated responses, Cyclo(gln-trp-phe-gly-leu-met) has been shown to be a competitive antagonist. nih.gov It effectively inhibits the contractile responses induced by NK-2 receptor agonists such as eledoisin. nih.gov The potency of its antagonism in this preparation has been quantified with a pKB value of 8.1. nih.gov This demonstrates its significant functional antagonist activity at the NK-2 receptor in this tissue.

| Assay Parameter | Value | Agonist | Tissue Preparation |

| pKB | 8.1 | Eledoisin | Rat Vas Deferens |

Assessment in Hamster Urinary Bladder Assays

No studies detailing the effects or assessment of Cyclo(gln-trp-phe-gly-leu-met) in hamster urinary bladder assays were found in the available scientific literature.

Investigations in Guinea-Pig Ileum, Rat Portal Vein, and Rabbit Pulmonary Artery

There is no available research documenting the investigation of Cyclo(gln-trp-phe-gly-leu-met) in guinea-pig ileum, rat portal vein, or rabbit pulmonary artery preparations. While these tissues are standard models for studying smooth muscle contraction and pharmacology, they have not been used to characterize this specific peptide.

Studies in Murine Mast Cell Lines

No data exists in the public domain concerning studies of Cyclo(gln-trp-phe-gly-leu-met) on murine mast cell lines. Such studies would typically investigate mechanisms of degranulation or cytokine release, but no such research has been published for this compound.

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

While the general family of G protein-coupled receptors (GPCRs) is a major target for a vast array of signaling molecules, there is no specific information available that describes the modulation of any GPCR signaling pathways by Cyclo(gln-trp-phe-gly-leu-met). nih.govcellsignal.comnih.gov GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.gov This activation initiates various downstream signaling cascades. cellsignal.comnih.gov However, the interaction of Cyclo(gln-trp-phe-gly-leu-met) with this receptor superfamily has not been documented.

Interaction with Other Receptor Systems (e.g., Adenosine (B11128) A3 Receptor, GABA)

No published studies were found that investigate the interaction of Cyclo(gln-trp-phe-gly-leu-met) with other receptor systems, including the adenosine A3 receptor or GABA (gamma-aminobutyric acid) receptors. Pharmacological and biochemical studies have characterized the roles of these receptors, but a link to the specific peptide has not been established. dntb.gov.uadntb.gov.ua

Structure Activity Relationships Sar and Design Principles for Neurokinin Receptor Antagonism

Correlating Specific Conformational Domains with Biological Activity

The biological activity of Cyclo(gln-trp-phe-gly-leu-met) is inextricably linked to its three-dimensional conformation in solution, which is largely dictated by its cyclic backbone. Unlike flexible linear peptides, cyclization constrains the molecule, pre-organizing the pharmacophoric amino acid side chains into a topology that is favorable for binding to the NK-1 receptor.

Research utilizing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations has revealed that the peptide predominantly adopts a conformation characterized by two β-turns. This rigid structure orients the critical side chains into distinct spatial domains.

The Aromatic Domain: The side chains of Tryptophan (Trp) and Phenylalanine (Phe) are positioned to form an aromatic cluster. This domain is hypothesized to be crucial for engaging with complementary aromatic or hydrophobic pockets within the NK-1 receptor, likely through π-π stacking and hydrophobic interactions. The specific distance and orientation between the indole (B1671886) ring of Trp and the phenyl ring of Phe are critical for high-affinity binding.

The Hydrophobic Domain: The side chains of Leucine (Leu) and Methionine (Met) project into another region, forming a hydrophobic surface. This domain is thought to interact with a separate hydrophobic sub-pocket of the receptor, mirroring the interactions of the C-terminal residues of Substance P.

The Polar/Hydrogen-Bonding Domain: The Glutamine (Gln) side chain, with its terminal amide group, is often oriented away from the core hydrophobic and aromatic domains. It is capable of forming hydrogen bonds and may interact with polar residues at the extracellular entrance of the receptor, contributing to the initial recognition and docking process.

The Glycine (B1666218) (Gly) residue provides conformational flexibility, allowing the peptide backbone to adopt the necessary turn structures without steric hindrance. The precise arrangement of these domains creates a molecular surface that effectively competes with Substance P for the same binding site, thereby acting as a competitive antagonist.

Impact of Amino Acid Residue Modifications on Receptor Affinity and Selectivity

Systematic modification of each amino acid residue in the Cyclo(gln-trp-phe-gly-leu-met) scaffold has provided profound insights into the specific contribution of each side chain to receptor binding and selectivity. Alanine scanning (systematic replacement of each residue with Alanine) and substitution with other natural and unnatural amino acids have mapped the pharmacophore in detail.

Key findings from such studies are summarized below:

Tryptophan (Trp) and Phenylalanine (Phe): Substitution of either Trp or Phe with a non-aromatic residue like Alanine results in a dramatic loss of binding affinity for the NK-1 receptor. This confirms the essential role of the aromatic side chains in receptor engagement. Replacing Trp with Phe generally maintains some activity, but with reduced potency, indicating the larger indole ring of Tryptophan provides a more optimal interaction.

Methionine (Met): The thioether side chain of Met is important for hydrophobic interactions. Replacing Met with its isosteric and more metabolically stable analog, Norleucine (Nle), often retains or even slightly improves NK-1 receptor affinity. This suggests the interaction is primarily hydrophobic and not dependent on the sulfur atom itself.

Leucine (Leu): The branched, hydrophobic side chain of Leu is critical. Its replacement with a smaller residue like Alanine significantly diminishes potency.

Glutamine (Gln): Modification of the Gln residue has a more moderate effect on affinity, suggesting its role is more supportive, possibly involved in orienting the peptide or in secondary polar interactions rather than being a primary binding determinant.

Stereochemistry: The introduction of D-amino acids has a profound impact. For example, replacing L-Phe with D-Phe can drastically alter the backbone conformation, often leading to a complete loss of activity. However, in certain positions, a D-amino acid can stabilize a specific β-turn, occasionally leading to analogs with enhanced potency or altered receptor selectivity profiles.

Mechanistic Insights into Biological Activities Non Clinical

Mechanisms of Neurokinin A (NKA)-Induced Response Attenuation

Cyclo(gln-trp-phe-gly-leu-met) functions as a selective antagonist of the Neurokinin-2 (NK-2) receptor, a key component of the tachykinin system. nih.gov Tachykinins, a family of neuropeptides that includes Neurokinin A (NKA), Substance P (SP), and Neurokinin B (NKB), are characterized by a common C-terminal sequence of Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. These peptides mediate their effects by binding to three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3.

The antagonistic action of Cyclo(gln-trp-phe-gly-leu-met) is directed at the NK-2 receptor, for which NKA is the preferential endogenous ligand. By binding to the NK-2 receptor, Cyclo(gln-trp-phe-gly-leu-met) likely prevents the binding of NKA, thereby inhibiting the downstream signaling cascade that would typically be initiated by NKA. This mechanism is suggested to be one of competitive antagonism, a common characteristic of peptide antagonists at NK-2 receptors. This competitive binding at the receptor site effectively attenuates the physiological responses induced by NKA, which can include smooth muscle contraction and neurotransmission. The conformational structure of Cyclo(gln-trp-phe-gly-leu-met) has been studied to better understand its interaction with the NK-2 receptor. nih.gov

Potential Involvement in Cellular Processes beyond Receptor Binding

There is limited evidence to suggest that Cyclo(gln-trp-phe-gly-leu-met) may be involved in the inhibition of DNA replication. One source posits that the compound could interact with intermolecular hydrogen bonding sites on the DNA molecule, thereby impeding the replication process. However, this proposed mechanism is not extensively documented in peer-reviewed research, and further investigation is required to substantiate this claim and elucidate the specific molecular interactions.

Cholinergic Properties and Their Role in Bladder Capacity Modulation in Animal Models

Cyclo(gln-trp-phe-gly-leu-met) has been observed to increase bladder capacity in animal models. This effect has been attributed to its potential cholinergic properties. The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), plays a pivotal role in regulating bladder function, particularly the contraction of the detrusor muscle.

While the compound is reported to possess cholinergic properties, the precise mechanism by which it modulates bladder capacity remains to be fully elucidated. It is hypothesized that its interaction with cholinergic pathways in the bladder may lead to a relaxation of the bladder muscle or a modulation of the sensory signals that trigger the urge to void, thereby increasing the volume the bladder can hold. However, direct evidence from studies examining its effects on acetylcholine release or its binding affinity for muscarinic receptors in the bladder is currently lacking. It is also worth noting that other potential mechanisms for its effect on bladder capacity have been suggested, including the involvement of the adenosine (B11128) A3 and GABAergic systems. Further research is necessary to clarify the exact contribution of its cholinergic properties to the observed effects on bladder function.

| Biological Activity | Proposed Mechanism | Level of Evidence |

| Attenuation of NKA-induced responses | Selective competitive antagonist at the NK-2 receptor | Supported by its classification as an NK-2 antagonist and general knowledge of peptide antagonist mechanisms. |

| Inhibition of DNA replication | Interaction with intermolecular hydrogen bonding sites on DNA | Limited; based on a single, uncorroborated source. |

| Increased bladder capacity | Modulation of cholinergic pathways; potential involvement of adenosine A3 and GABA receptors | Observed in animal models, but the precise mechanism is not well-established. |

Analytical Techniques for the Study of Cyclic Peptides Including Cyclo Gln Trp Phe Gly Leu Met

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the analysis of cyclic peptides, providing critical information on molecular weight, elemental composition, and primary structure.

Tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) is a cornerstone technique for peptide sequencing. However, the analysis of cyclic peptides by CID is inherently more complex than for linear peptides. nih.gov The fragmentation of a cyclic structure requires at least two backbone cleavages to generate a linear fragment ion that can subsequently produce a series of sequence-informative ions (e.g., b- and y-ions). jst.go.jp

The process begins with the protonation of the cyclic peptide, typically during electrospray ionization (ESI). The location of the proton(s) is crucial and is often directed by the most basic residues in the peptide, a concept explained by the "mobile proton model". jst.go.jp In Cyclo(gln-trp-phe-gly-leu-met), the glutamine (Gln) and tryptophan (Trp) residues are likely sites of protonation.

Upon collisional activation with an inert gas (like argon or nitrogen), the protonated precursor ion undergoes ring opening at a random amide bond. This creates a mixture of isomeric linear ions. nih.gov Further fragmentation of these linear intermediates along their backbones yields the product ions detected in the MS/MS spectrum. The resulting CID spectrum is often a composite of multiple fragmentation series, making manual interpretation challenging. nih.gov For Cyclo(gln-trp-phe-gly-leu-met), a ring opening between any two adjacent residues could occur, leading to six possible initial linearized isomers, each of which can fragment further.

One study noted that Cyclo(gln-trp-phe-gly-leu-met) is structurally stable and does not form an oxazolone (B7731731) structure even under collisional activation, which is a common fragmentation pathway for linear peptide b-ions. acs.org

| Initial Ring Cleavage Site | Resulting Linear Sequence | Example b-ion Fragment | Theoretical m/z ([b]⁺) | Example y-ion Fragment | Theoretical m/z ([y]⁺) |

|---|---|---|---|---|---|

| Met-Gln | Gln-Trp-Phe-Gly-Leu-Met | b₂ (Gln-Trp) | 315.14 | y₂ (Leu-Met) | 245.14 |

| Gln-Trp | Trp-Phe-Gly-Leu-Met-Gln | b₂ (Trp-Phe) | 334.15 | y₂ (Met-Gln) | 260.11 |

| Trp-Phe | Phe-Gly-Leu-Met-Gln-Trp | b₂ (Phe-Gly) | 205.10 | y₂ (Gln-Trp) | 315.14 |

| Phe-Gly | Gly-Leu-Met-Gln-Trp-Phe | b₂ (Gly-Leu) | 171.11 | y₂ (Trp-Phe) | 334.15 |

| Gly-Leu | Leu-Met-Gln-Trp-Phe-Gly | b₂ (Leu-Met) | 245.14 | y₂ (Phe-Gly) | 205.10 |

| Leu-Met | Met-Gln-Trp-Phe-Gly-Leu | b₂ (Met-Gln) | 260.11 | y₂ (Gly-Leu) | 171.11 |

High-Resolution Mass Spectrometry (HR-MS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, is essential for the unambiguous identification and purity assessment of Cyclo(gln-trp-phe-gly-leu-met). HR-MS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the peptide.

For Cyclo(gln-trp-phe-gly-leu-met), the precise molecular formula is C₃₈H₅₀N₈O₇S. HR-MS can confirm this composition by measuring the monoisotopic mass of the protonated molecule [M+H]⁺ with high precision. This capability is crucial to distinguish it from other potential compounds or impurities with the same nominal mass but different elemental formulas.

Furthermore, HR-MS is used to assess the purity of a synthetic or isolated sample. It can detect the presence of contaminants, such as linear precursors, deletion sequences from solid-phase peptide synthesis, or degradation products, even at low concentrations. By comparing the measured mass of these impurities to theoretical masses of potential side-products, their identities can often be inferred.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₈H₅₀N₈O₇S |

| Theoretical Monoisotopic Mass (M) | 790.3567 g/mol |

| Theoretical m/z for [M+H]⁺ | 791.3645 |

| Theoretical m/z for [M+Na]⁺ | 813.3464 |

| Typical Mass Accuracy | < 5 ppm |

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the purification of Cyclo(gln-trp-phe-gly-leu-met) from complex reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of peptides. nih.gov For cyclic peptides like Cyclo(gln-trp-phe-gly-leu-met), Reversed-Phase HPLC (RP-HPLC) is the predominant mode. nih.gov

In RP-HPLC, separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The retention of the peptide is primarily governed by its hydrophobicity. Cyclo(gln-trp-phe-gly-leu-met) contains several hydrophobic residues (Trp, Phe, Leu, Met), which results in strong retention on common C18 or C8 stationary phases.

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) or formic acid. A gradient elution, where the concentration of the organic solvent is gradually increased, is used to elute the peptide from the column. The purity of the sample is determined by integrating the peak area of the compound of interest relative to the total area of all detected peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 10% to 70% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 220 nm and 280 nm (for Trp) |

| Column Temperature | 25-40 °C |

Advanced Spectroscopic Techniques

Beyond mass spectrometry and chromatography, advanced spectroscopic methods can provide deeper insights into the three-dimensional structure and conformational dynamics of cyclic peptides.

Infrared Photodissociation (IRPD) spectroscopy is a powerful gas-phase technique that provides structural information by probing the vibrational modes of mass-selected ions. wikipedia.org The method involves trapping ions (e.g., protonated Cyclo(gln-trp-phe-gly-leu-met)) in a mass spectrometer and irradiating them with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs one or multiple photons, leading to an increase in internal energy and subsequent fragmentation (dissociation). nih.gov An IRPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavenumber. nih.gov

This technique is particularly valuable for studying the secondary structure of peptides in the gas phase, free from solvent effects. It can provide detailed information on intramolecular hydrogen bonding, which plays a crucial role in defining the peptide's conformation. The positions of key vibrational bands, such as the N-H stretches (Amide A, ~3300-3400 cm⁻¹) and C=O stretches (Amide I, ~1600-1700 cm⁻¹), are sensitive to their involvement in hydrogen bonds. By comparing the experimental IRPD spectrum with spectra predicted from theoretical calculations (e.g., Density Functional Theory) for different possible conformations, the most likely gas-phase structure of the cyclic peptide can be determined. acs.org

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Structural Information Provided |

|---|---|---|

| Amide A (N-H stretch) | 3300 - 3400 | Indicates hydrogen bonding status of N-H groups. Frequencies are lower for H-bonded groups. |

| Amide I (C=O stretch) | 1600 - 1700 | Sensitive to secondary structure (e.g., β-turns) and hydrogen bonding of the peptide backbone carbonyls. |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Also sensitive to conformation and hydrogen bonding patterns. |

Gas-Phase Hydrogen/Deuterium (B1214612) Exchange for Structural Elucidation

Gas-phase hydrogen/deuterium exchange (HDX) coupled with mass spectrometry (MS) is a powerful analytical technique for probing the structure of ions, including cyclic peptides like Cyclo(gln-trp-phe-gly-leu-met). This method provides insights into the three-dimensional conformation of the peptide in the solvent-free environment of the mass spectrometer. The process involves the exchange of labile hydrogens (typically those attached to nitrogen, oxygen, or sulfur atoms) on the peptide with deuterium atoms from a deuterated reagent gas, such as deuterated ammonia (B1221849) (ND₃) or deuterium oxide (D₂O). The rate and extent of this exchange are highly dependent on the gas-phase conformation of the peptide ion, as the accessibility of exchangeable sites is dictated by the ion's structure.

The fundamental principle of gas-phase HDX is that the exchange rates of labile hydrogens are not uniform across the molecule. nih.gov Hydrogens that are shielded within the core of a folded structure or are involved in intramolecular hydrogen bonding will exchange more slowly than those on the surface of the ion. mdpi.com By monitoring the mass shift of the peptide ion as deuterium is incorporated over time, a profile of the exchange kinetics can be generated. This profile serves as a fingerprint of the peptide's gas-phase conformation.

For a cyclic peptide such as Cyclo(gln-trp-phe-gly-leu-met), which has a constrained backbone, gas-phase HDX can be particularly informative. A conformational study of this peptide using nuclear magnetic resonance (NMR) and molecular dynamics has suggested the presence of specific intramolecular hydrogen bonds that stabilize its structure in solution. nih.gov Gas-phase HDX can be employed to investigate whether these solution-phase structures persist in the gas phase. The number of slowly exchanging hydrogens would be expected to correlate with the number of hydrogens involved in these stable hydrogen bonds.

The experimental setup for gas-phase HDX typically involves introducing the peptide ions into a region of the mass spectrometer (such as an ion trap or a traveling wave ion mobility cell) where they are exposed to a deuterated reagent gas for a controlled period. nih.gov The mass-to-charge ratio of the ions is measured before and after this exposure to determine the number of incorporated deuterium atoms.

The interpretation of gas-phase HDX data for Cyclo(gln-trp-phe-gly-leu-met) would involve correlating the exchange rates with the known structural features of its constituent amino acids:

Glutamine (Gln): The side chain amide hydrogens are exchangeable.

Tryptophan (Trp): The indole (B1671886) nitrogen has an exchangeable hydrogen.

Phenylalanine (Phe): No exchangeable hydrogens on the side chain.

Glycine (B1666218) (Gly): No exchangeable hydrogens on the side chain.

Leucine (Leu): No exchangeable hydrogens on the side chain.

Methionine (Met): No exchangeable hydrogens on the side chain.

In addition to the side-chain hydrogens, the backbone amide hydrogens of each residue are also exchangeable. Differences in the exchange rates for these various sites can reveal which parts of the peptide are more exposed to the reagent gas and which are involved in stabilizing intramolecular interactions.

To obtain site-specific information, gas-phase HDX is often combined with tandem mass spectrometry (MS/MS) techniques like electron capture dissociation (ECD). nih.gov After the exchange reaction, the deuterated peptide ions are fragmented, and the mass shifts of the resulting fragment ions can be analyzed to pinpoint the location of the incorporated deuterium atoms along the peptide backbone. This provides a higher-resolution picture of the peptide's conformation.

The following table illustrates a hypothetical dataset for the gas-phase HDX of Cyclo(gln-trp-phe-gly-leu-met), showing the number of deuterium atoms incorporated over time. This data could be used to infer the presence of different populations of exchangeable hydrogens (fast, medium, and slow exchanging), which in turn relates to their structural environment.

| Exposure Time (seconds) | Average Number of Deuteriums Incorporated | Standard Deviation |

| 0.1 | 3.2 | 0.2 |

| 0.5 | 5.8 | 0.3 |

| 1.0 | 7.5 | 0.4 |

| 5.0 | 9.1 | 0.5 |

| 10.0 | 9.9 | 0.4 |

| 30.0 | 10.0 | 0.3 |

From this hypothetical data, one could infer that there are approximately three very rapidly exchanging hydrogens, likely corresponding to highly accessible sites on the exterior of the ion. The subsequent slower incorporation of deuterium suggests that other hydrogens are less accessible, possibly due to their involvement in the peptide's folded structure. The plateau at around 10 deuteriums incorporated would indicate the total number of exchangeable hydrogens that are accessible under these experimental conditions.

It is important to note that the gas-phase environment can alter the conformation of a peptide from what is observed in solution. Therefore, results from gas-phase HDX provide a complementary perspective to solution-phase techniques like NMR.

Broader Implications and Future Directions in Cyclic Peptide Research

Advancements in Synthetic Methodologies for Complex Cyclic Peptides

The synthesis of complex cyclic peptides has been revolutionized by a combination of solid-phase and solution-phase techniques, along with the development of novel chemical strategies. The ability to efficiently construct these molecules is crucial for exploring their structure-activity relationships and therapeutic potential. mdpi.com

A general and effective strategy for synthesizing cyclic hexapeptides like Cyclo(gln-trp-phe-gly-leu-met) involves a multi-step process. nih.gov This process begins with the assembly of the linear peptide on a solid support, followed by cleavage from the resin, cyclization in solution, and final deprotection of amino acid side chains. nih.gov

Key Methodological Advancements:

Solid-Phase Peptide Synthesis (SPPS): SPPS remains a cornerstone for assembling the linear peptide precursor. mdpi.com The use of specialized resins, such as the DAS resin which is labile to weak acid conditions, facilitates the clean release of the peptide chain for subsequent cyclization. nih.gov Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a commonly employed protection strategy during the stepwise addition of amino acids. nih.gov

Cyclization Reagents: The efficiency of the head-to-tail cyclization step is critical. Modern coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have proven to be highly effective for this intramolecular reaction, leading to good yields and high purity of the final cyclic product. mdpi.comnih.gov

Ligation Chemistries: Beyond traditional amide bond formation, various ligation strategies have been developed to create cyclic peptides, including those with modified backbones. rsc.org These methods, such as thiol-based and imine-based cyclization, expand the diversity of accessible cyclic peptide structures. rsc.org

Orthogonal Protection Schemes: The synthesis of complex peptides often requires the use of multiple protecting groups for the amino acid side chains. Orthogonal protecting group strategies, where specific groups can be removed under distinct chemical conditions, are essential for avoiding unwanted side reactions and ensuring the correct final product is formed. mdpi.com

Recent reviews covering the years 2020-2022 highlight the continued innovation in this area, with a focus on creating structurally unique and challenging cyclic peptides, including those with novel bridged motifs and unnatural amino acids. researchgate.netrsc.org These advancements not only facilitate the synthesis of known natural products but also enable the creation of novel peptide libraries for drug screening. nih.gov

Integration of Computational and Experimental Approaches in Peptide Design

The design of cyclic peptides with desired properties has been significantly enhanced by the synergy between computational modeling and experimental validation. acs.org This integrated approach accelerates the discovery process, reduces the need for extensive and costly library synthesis, and provides deeper insights into the molecular basis of peptide function. acs.orgnih.gov

Computational methods are increasingly used to predict the three-dimensional structures and dynamic behavior of cyclic peptides in solution. nih.govplos.org This is a critical challenge because the properties of a cyclic peptide are intrinsically linked to its conformational ensemble. nih.gov

Key Integrated Approaches:

Molecular Dynamics (MD) Simulations: All-atom, explicit-solvent MD simulations are powerful tools for exploring the conformational landscape of cyclic peptides. acs.org These simulations can predict the degree of preorganization of a peptide for binding to its target, a key factor in determining binding affinity. acs.org

Machine Learning (ML) and AI: Machine learning models are being developed to predict cyclic peptide properties with greater speed and accuracy. nih.govplos.org By training on data from MD simulations and experimental results, these models can learn the complex relationships between peptide sequence, structure, and function. nih.gov Reinforcement learning-based methods, such as CYC_BUILDER, are being used for the de novo design of cyclic peptide binders for specific protein targets. biorxiv.org

Structure-Guided Design: A powerful strategy known as "anchor extension" uses a known small molecule or non-canonical amino acid that binds to a target as a starting point. bakerlab.org Computational methods are then used to extend a peptide chain from this anchor and cyclize it to create a high-affinity binder. bakerlab.org This approach has been successfully used to design potent inhibitors of enzymes like histone deacetylases. bakerlab.org

For a compound like Cyclo(gln-trp-phe-gly-leu-met), which acts as a neurokinin A (NK2) receptor antagonist, computational docking and MD simulations could be used to model its interaction with the receptor. nih.govnih.gov These models could then guide the design of new analogs with improved potency or selectivity by suggesting modifications to the peptide backbone or side chains. The conformational rigidity of such peptides, which is crucial for their biological activity, can be analyzed and optimized using these computational tools. nih.gov

Elucidation of Novel Biological Targets and Mechanisms for Cyclic Peptides

Cyclic peptides are recognized for their ability to modulate a wide range of biological targets, many of which are considered "undruggable" by traditional small molecules. nih.govbiorxiv.org Their larger size allows them to interact with extensive, flat protein surfaces, making them particularly well-suited for inhibiting protein-protein interactions (PPIs). nih.govacs.org

The discovery of new biological targets and the elucidation of their mechanisms of action are expanding the therapeutic potential of cyclic peptides into new disease areas. mdpi.com While Cyclo(gln-trp-phe-gly-leu-met) is known to target the NK2 receptor, a member of the G protein-coupled receptor family, the broader class of cyclic peptides engages with a diverse array of molecular machinery. nih.govglpbio.com

Emerging Areas of Interest:

Protein-Protein Interactions (PPIs): PPIs are fundamental to most cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.govethz.ch Cyclic peptides can mimic the binding epitopes of one of the protein partners, effectively disrupting the interaction. acs.org

Enzyme Inhibition: Cyclic peptides can be potent and selective enzyme inhibitors. biomolther.org Their constrained conformation can fit snugly into active sites, as seen with inhibitors of proteases and kinases. biomolther.org

Ion Channels and Transporters: The ability of cyclic peptides to interact with membrane-bound proteins makes them suitable candidates for modulating ion channels and transporters, which are important targets in neuroscience and cardiovascular disease.

Amyloidogenic Targets: There is growing interest in using cyclic peptides to interfere with the aggregation of amyloid-forming polypeptides, which are associated with neurodegenerative diseases. rsc.orgrsc.org Cyclic peptides can be designed to bind to specific monomeric or aggregated forms of these proteins, potentially halting disease progression. rsc.org

The identification of novel targets is often driven by screening large peptide libraries, such as those generated by phage display or mRNA display, against a protein of interest. nih.gov Once a hit is identified, detailed structural and functional studies are performed to understand its mechanism of action.

Multidisciplinary Research Perspectives in Peptide Science

The continued success and innovation in peptide science are fundamentally dependent on multidisciplinary collaboration. nih.gov The journey from a peptide concept to a potential therapeutic requires the combined expertise of chemists, biologists, computational scientists, and pharmacologists. mdpi.com This collaborative spirit is fostered by research centers and initiatives dedicated to peptide and protein science. bioplatforms.comunifi.it

Key Aspects of Multidisciplinary Research:

Chemical Biology: This field bridges chemistry and biology to create chemical tools for studying and manipulating biological systems. ethz.ch Peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties, are a major focus of this area. mdpi.com

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy are essential for determining the three-dimensional structures of peptide-target complexes. This information is invaluable for understanding the basis of molecular recognition and for guiding further drug design. nih.gov

Pharmacology and Translational Medicine: Ultimately, the goal of therapeutic peptide research is to develop new medicines. This requires extensive preclinical and clinical testing to evaluate the efficacy, safety, and pharmacokinetic properties of new peptide candidates. nih.gov

International Collaboration: The challenges and opportunities in peptide science are global. International networks and collaborations bring together diverse perspectives and resources, accelerating the pace of discovery and its translation into tangible benefits for society. nih.govbioplatforms.com

The study of Cyclo(gln-trp-phe-gly-leu-met) itself is a product of such multidisciplinary efforts, involving its synthesis, structural characterization, and pharmacological evaluation as a selective NK2 receptor antagonist. nih.govnih.gov Future research on this and other cyclic peptides will undoubtedly continue to thrive at the interface of these scientific disciplines, unlocking new therapeutic possibilities.

Q & A

Q. How to ethically validate in vivo efficacy of Cyclo(gln-trp-phe-gly-leu-met while minimizing animal use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.